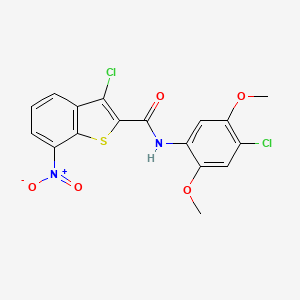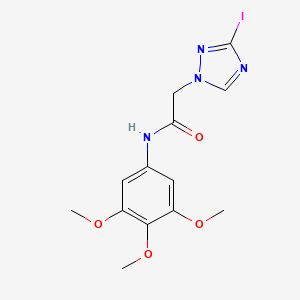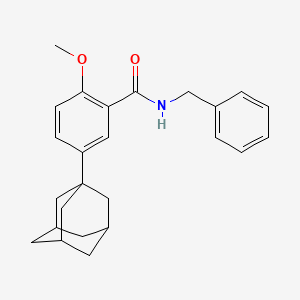![molecular formula C23H17N7O4 B11485712 N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 956786-58-6](/img/structure/B11485712.png)
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, an oxadiazole ring, and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 2-methylquinoline derivative: This step involves the reaction of an appropriate aniline derivative with a suitable reagent to form the quinoline ring.
Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Coupling of the quinoline and oxadiazole moieties: This step involves the formation of a bond between the quinoline and oxadiazole rings, typically through a condensation reaction.
Introduction of the pyrazole group: This step involves the reaction of the intermediate with a pyrazole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines.
Scientific Research Applications
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural features may contribute to the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
956786-58-6 |
|---|---|
Molecular Formula |
C23H17N7O4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C23H17N7O4/c1-14-10-19(18-4-2-3-5-20(18)25-14)23-27-22(28-34-23)15-6-8-16(9-7-15)26-21(31)13-29-12-17(11-24-29)30(32)33/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
IXEUVSBYJOFOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)NC(=O)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate](/img/structure/B11485632.png)
![4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11485636.png)

![6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11485643.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485646.png)

![Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11485653.png)
![Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11485657.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11485681.png)


![4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11485697.png)

